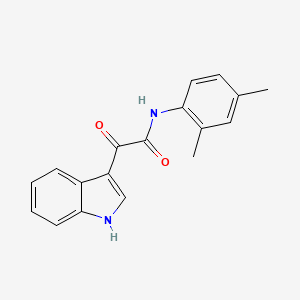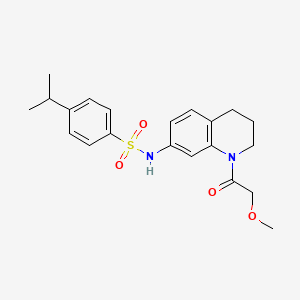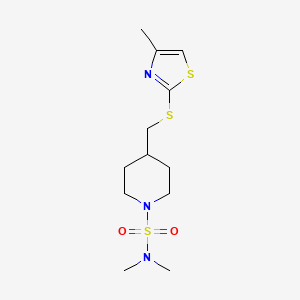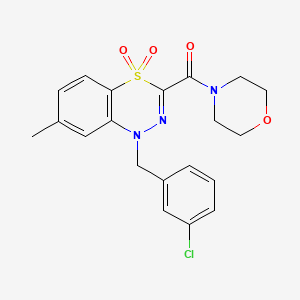![molecular formula C13H24N2O B2863923 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 173973-33-6](/img/structure/B2863923.png)
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Vue d'ensemble
Description
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a biochemical used for proteomics research . It has a molecular formula of C13H24N2O and a molecular weight of 224.35 .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.34 g/mol . It has a topological polar surface area of 23.6 Ų and contains 16 heavy atoms . The compound has 4 rotatable bonds .Applications De Recherche Scientifique
. In proteomics, it can be used to investigate protein folding, modifications, and the complex interplay of protein networks within biological systems.
Pharmacological Studies
In pharmacology, 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one shows promise due to its high affinity for κ-opioid receptors . This suggests potential applications in the development of new analgesics. The compound’s interaction with opioid receptors could lead to novel treatments for pain management, addressing a significant need in medical care.
Organic Synthesis
The compound plays a role in organic synthesis, particularly in the synthesis of chiral molecules . Its structure can be used to create novel organic compounds with specific configurations, which is crucial in the development of drugs and other active molecules in chemistry.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic techniques and mass spectrometry . Its well-defined structure and properties make it suitable for use in method development and calibration of analytical instruments.
Biochemistry Research
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one: is also a valuable biochemical for research in biochemistry . It can be used to study enzyme kinetics, receptor-ligand interactions, and other biochemical pathways. Its role in understanding the chemical basis of biological processes is of paramount importance.
Propriétés
IUPAC Name |
3,7-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-9(2)14-5-11-7-15(10(3)4)8-12(6-14)13(11)16/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTKXITWJVCHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CN(CC(C1)C2=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

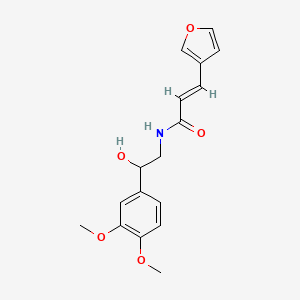
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2863843.png)
![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)
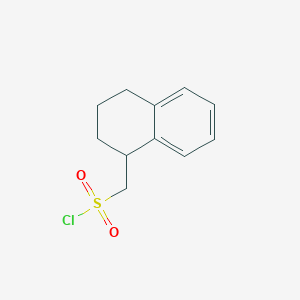
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2863851.png)
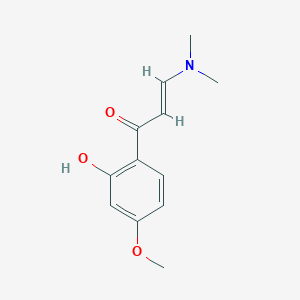
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2863853.png)
![N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide](/img/structure/B2863854.png)
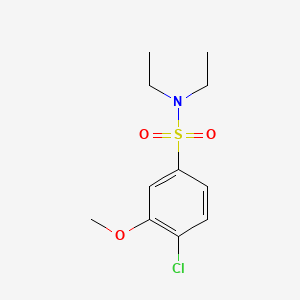
![1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2863856.png)
